molecular formula C22H19N3O3S B2526023 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1105206-59-4

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2526023
CAS RN: 1105206-59-4
M. Wt: 405.47
InChI Key: HMLPGVXEZHQBJQ-UHFFFAOYSA-N
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Description

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research has explored the structural aspects and properties of compounds related to N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide, focusing on their synthesis and the formation of inclusion compounds and salts. These studies have shown that the crystal structure and fluorescence properties of these compounds can be significantly altered through interactions with other chemicals, suggesting potential applications in material science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Molecular Modeling and Synthesis for Anti-Cancer Activity

In the realm of drug discovery, the synthesis and molecular modeling of compounds bearing the quinazolinone motif have been investigated for their potential anti-cancer activity. For instance, studies involving the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates have demonstrated their efficacy as inhibitors for methionine synthase, showcasing their promise as therapeutic agents against certain types of cancer cells (Mahmoud Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).

Comparative Metabolism in Liver Microsomes

The metabolism of chloroacetamide herbicides and related compounds in liver microsomes has been compared across species, providing insight into the metabolic pathways and potential toxicological implications of these substances. Such studies contribute to our understanding of how structurally related compounds are processed biologically, which is crucial for assessing their safety and efficacy as drug candidates (Coleman, Linderman, Hodgson, & Rose, 2000).

Enzyme Inhibitory Activities

Research has also delved into the synthesis and enzyme inhibitory activities of compounds related to N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide, highlighting their potential applications in treating diseases that involve enzymatic dysregulation. For example, studies on triazole analogues have illustrated their inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase, pointing towards their utility in designing drugs for conditions like glaucoma and neurodegenerative diseases (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-23-20-10-5-15(24-21(26)13-18-4-3-11-29-18)12-19(20)22(27)25(14)16-6-8-17(28-2)9-7-16/h3-12H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLPGVXEZHQBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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